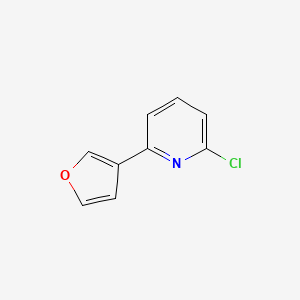

2-Chloro-6-(furan-3-yl)pyridine

Description

Significance of Pyridine- and Furan-Containing Heterocycles in Medicinal and Materials Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry. ncert.nic.in Pyridine (B92270) and furan (B31954) are two of the most fundamental and widely utilized heterocyclic systems.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. rsc.org This ability has led to the incorporation of the pyridine motif into a vast number of FDA-approved drugs for treating a wide array of diseases, including cancer, central nervous system disorders, and infections. rsc.org In the decade from 2014 to 2023, 54 new drugs approved by the US FDA contained a pyridine ring, with the largest group being anticancer agents. rsc.org

The furan ring, an oxygen-containing five-membered heterocycle, is also a key component in numerous natural products and synthetic compounds with significant biological activity. nih.gov Furan derivatives have demonstrated promising anticancer properties, often by interfering with critical cellular processes like tubulin polymerization. mdpi.com Beyond medicine, both pyridine and furan scaffolds are integral to the development of advanced materials, including polymers, ligands for catalysis, and functional dyes. nih.govmdpi.com The combination of these two rings into a single molecule, as in 2-Chloro-6-(furan-3-yl)pyridine, is a strategic design choice aimed at harnessing the synergistic properties of both systems.

Strategic Importance of the 2-Chloro-6-substituted Pyridine Scaffold

The 2-chloro-6-substituted pyridine framework is a particularly valuable platform in organic synthesis. The chlorine atom at the 2-position (an alpha-position relative to the ring nitrogen) is highly susceptible to nucleophilic substitution, allowing for its replacement with a wide variety of other functional groups. google.com Furthermore, this chloro-substituent makes the pyridine ring an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net

This reactivity allows chemists to use compounds like 2,6-dichloropyridine (B45657) as a starting point to selectively introduce different groups at the 2- and 6-positions. For example, one chlorine atom can be replaced via a Suzuki coupling, and the remaining chlorine can then be replaced by a different nucleophile, leading to the efficient construction of complex, unsymmetrically substituted pyridines. studfile.net This step-wise functionalization is a powerful strategy for creating libraries of diverse molecules for drug discovery and materials science research. The use of 2-chloro-6-(trichloromethyl)pyridine as a chemical intermediate and pesticidal agent further illustrates the utility of this substitution pattern. google.comosha.gov

Research Trajectories for this compound and its Derivatives

Given the synthetic utility of its core structure, the primary research trajectory for this compound involves its use as a versatile building block. The key reactive site is the carbon-chlorine bond on the pyridine ring.

Key Synthetic Pathways and Subsequent Reactions:

Cross-Coupling Reactions: The most prominent application is in palladium-catalyzed cross-coupling reactions. The chlorine atom can be readily displaced by various organometallic reagents (containing boron, tin, zinc, etc.) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups at the 6-position, creating a library of derivatives. The Suzuki-Miyaura coupling, in particular, is a highly effective method for reacting chloro-pyridines with boronic acids. researchgate.netnih.govacs.org

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be substituted by a range of nucleophiles, such as amines, alcohols, and thiols. This provides straightforward access to 6-(furan-3-yl)pyridine derivatives functionalized with amino, alkoxy, or thioether groups, each of which can impart distinct chemical and biological properties.

Research efforts would likely focus on synthesizing derivatives and screening them for biological activity. For instance, based on the known activities of similar furo[2,3-b]pyridine (B1315467) structures, derivatives of this compound could be investigated as potential kinase inhibitors for cancer therapy or as antiviral agents, such as HIV reverse transcriptase inhibitors. nih.govacs.org

Below is a table of computed physicochemical properties for the parent compound, which serves as a baseline for the design of future derivatives.

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 180.60 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 179.01380 |

| Topological Polar Surface Area | 26.1 Ų |

| Heavy Atom Count | 12 |

Note: Data sourced from PubChem CID 139032646 (Computed Properties).

Current Gaps and Future Directions in Chemical Investigations

The most significant gap in the current body of scientific literature is the lack of extensive published research specifically on this compound. While the principles governing its synthesis and reactivity can be inferred from related compounds, detailed experimental data on its properties, reaction optimization, and biological activity are not widely available.

Future research should therefore focus on:

Optimized Synthesis: Developing and reporting a high-yield, scalable synthesis for this compound, likely via a Suzuki or Stille coupling between a furan-3-yl metallic reagent and 2,6-dichloropyridine.

Systematic Derivatization: Creating a library of novel compounds by systematically modifying the core structure through the cross-coupling and nucleophilic substitution reactions described previously.

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities. Given the prevalence of the pyridine-furan motif in bioactive molecules, screening for anticancer, antimicrobial, antiviral, and anti-inflammatory properties would be a logical starting point. rsc.orgnih.gov

Materials Science Applications: Investigating the potential of these new compounds as ligands for creating novel metal complexes with interesting catalytic or photophysical properties, or as monomers for the development of new functional polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(furan-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGQGMDCYMTAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Furan 3 Yl Pyridine and Its Analogues

Targeted Synthesis of the 2-Chloro-6-(furan-3-yl)pyridine Core

The direct construction of the this compound core can be approached by first forming the pyridine (B92270) ring with appropriate handles for subsequent functionalization, or by assembling the ring from precursors already bearing the chloro and furan (B31954) moieties.

Pyridine Ring Formation via Cyclization Reactions

The construction of the pyridine nucleus de novo offers a powerful strategy for accessing highly substituted derivatives. While classic methods like the Hantzsch synthesis exist, modern approaches often provide greater efficiency and regioselectivity. rsc.org

One such advanced method involves a tandem cycloaddition/cycloreversion sequence using 1,4-oxazin-2-one precursors. nih.gov These precursors can be prepared from acetylene (B1199291) dicarboxylates and β-amino alcohols. Their subsequent reaction with an alkyne, through a [4+2] cycloaddition followed by the extrusion of carbon dioxide, yields the pyridine ring. nih.gov The regioselectivity of this process is influenced by the substitution pattern on the oxazinone ring. For instance, 5-substituted oxazinones have been shown to provide pyridine products with excellent isomeric purity. nih.gov

Another strategy for forming 2,6-disubstituted pyridines involves the one-step treatment of 6,8-dioxabicyclo[3.2.1]octanes with aluminum chloride and hydroxylamine (B1172632) hydrochloride in acetic acid. rsc.org This transformation provides a direct route to the desired substitution pattern from readily available starting materials derived from methyl vinyl ketone dimer. rsc.org

Strategic Installation of Furan and Chloro Substituents

Alternatively, a pre-formed pyridine ring can be functionalized to introduce the required chloro and furan groups. This often involves a two-step process of halogenation followed by a cross-coupling reaction.

The chlorination of a pyridine ring can be achieved through various methods. For instance, 2-(trichloromethyl)pyridine (B1595038) compounds can be selectively chlorinated at the 6-position (an alpha position) by reacting them with gaseous chlorine at elevated temperatures in a homogenous liquid state. google.com Another common method involves the conversion of a hydroxypyridine (a pyridone) to a chloropyridine using reagents like phosphorus oxychloride.

Once a dihalopyridine, such as 2,6-dichloropyridine (B45657), is obtained, one of the chloro-substituents can be selectively replaced with a furan group via cross-coupling, leaving the other intact. The higher reactivity of the chlorine atom at the 2-position of a pyridine ring often allows for regioselective substitution. capes.gov.br

Transition Metal-Catalyzed Cross-Coupling for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the pivotal carbon-carbon bond between the pyridine and furan rings. These methods typically involve coupling an organometallic furan species with a halopyridine or vice versa.

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used and robust method for this purpose. nih.govnih.gov The synthesis of this compound can be efficiently achieved by reacting 2,6-dichloropyridine with furan-3-boronic acid. The key to success often lies in the choice of the palladium catalyst, ligand, and base. researchgate.net For instance, palladium complexes of N-heterocyclic carbenes (NHCs) have proven effective for the cross-coupling of less reactive (hetero)aryl chlorides in aqueous media. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has also been shown to promote highly regioselective reactions, for example, in the synthesis of 2-aryl-6-chlorobenzothiazoles from 2,6-dichlorobenzothiazole, a principle that can be applied to pyridine systems. capes.gov.br

Table 1: Selected Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (0.5) | None | NaHCO₃ | H₂O/TBAB | RT | 39-99 |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl)boronic ester | Pd(dppf)Cl₂ | dppf | None | Toluene/H₂O | 65-100 | 5-89 |

This table presents generalized conditions from literature and specific outcomes may vary. nih.govresearchgate.net

Palladium-Catalyzed Stannane Coupling (Stille-type reactions)

The Stille reaction provides an alternative palladium-catalyzed method, coupling an organohalide with an organotin (stannane) reagent. wikipedia.orglibretexts.org This reaction is highly versatile with respect to the coupling partners. organic-chemistry.org For the synthesis of the target molecule, this would typically involve the reaction of 2,6-dichloropyridine with a tributyl(furan-3-yl)stannane. A palladium(0) source, such as Pd(PPh₃)₄, is commonly used as the catalyst. organic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. libretexts.orgorganic-chemistry.org

Table 2: General Parameters for Stille-type Coupling

| Electrophile | Nucleophile | Catalyst | Ligand | Additive |

|---|---|---|---|---|

| Aryl Halide (I, Br, Cl, OTf) | Organostannane (Aryl, Vinyl, Alkynyl) | Pd(0) source (e.g., Pd(PPh₃)₄) | Phosphine (B1218219) (e.g., PPh₃) | Cu(I) salts (optional) |

This table outlines the general components for a Stille reaction. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Coupling Reactions in Furan-Pyridine Synthesis

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for forming carbon-heteroatom and carbon-carbon bonds. acs.org While classic Ullmann-type reactions required harsh conditions, modern protocols often utilize ligands that enable milder and more efficient transformations. acs.org

In the context of furan-pyridine synthesis, copper catalysis can be employed in several ways. For instance, copper(I) iodide (CuI) is a well-known co-catalyst in Sonogashira couplings, which can be a step in a sequence to build a furan ring onto a pyridine core. acs.org A synthesis of a furo[2,3-c]pyridine (B168854) system started with an iodinated hydroxypyridine which was coupled with trimethylsilylacetylene (B32187) using a Pd-Cu system. The subsequent cyclization to form the furan ring was efficiently promoted by CuI. acs.org Copper catalysts are also directly used for the synthesis of substituted furans from various precursors, such as haloalkynes, which could then be coupled to a pyridine ring. organic-chemistry.orgacs.org

Multi-Component Reactions for Diverse Pyridine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step. nih.gov These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from simple, readily available starting materials. nih.gov While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational, modern MCRs provide broader scope and milder conditions for creating substituted pyridine rings. nih.gov

One prominent approach involves the [2+2+1+1] annulation, exemplified by the Hantzsch reaction, which constructs the pyridine nucleus from four components. nih.gov Variations of this method, which may incorporate nitriles, have expanded its utility. nih.gov Another efficient strategy is the three-component Hantzsch approach, which follows a [3+2+1] disconnection pathway. nih.gov

More recently, novel MCRs have been developed that utilize different strategies. For instance, a two-pot, three-component procedure has been established based on a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form polysubstituted pyridines. nih.gov Another innovative MCR involves the use of hexamethyldisilazane (B44280) (HMDS) as a nitrogen source, reacting with aromatic ketones and aldehydes under microwave irradiation to yield 2,4,6-triaryl pyridines. nih.gov The selectivity of this reaction towards either pyridines or pyrimidines can be controlled through the choice of a Lewis acid catalyst. nih.gov

These MCR strategies, while not directly yielding this compound, are instrumental in creating highly substituted pyridine cores that can serve as advanced precursors for the target molecule through subsequent functionalization steps.

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic Ketones, Aromatic Aldehydes, Hexamethyldisilazane (HMDS) | TMSOTf, Toluene, MW, 150 °C | 2,4,6-Triaryl Pyridines | nih.gov |

| Aromatic Ketones, Aromatic Aldehydes, Hexamethyldisilazane (HMDS) | BF₃·OEt₂, Toluene, MW, 150 °C | 2,4,6-Triaryl Pyrimidines | nih.gov |

| Aryl/Heteroaromatic Aldehydes, α,β-Unsaturated Acids, Push-pull Enamines | Catalytic Aza-Wittig/Diels-Alder | Tri- and Tetrasubstituted Pyridines | nih.gov |

Derivatization from Precursors and Analogues

The synthesis of this compound is often most effectively achieved through the derivatization of pre-existing, simpler heterocyclic precursors. This approach allows for the late-stage introduction of key structural motifs, providing a convergent and flexible route to the final product and its analogues.

Functionalization of Chloro-Substituted Pyridine Intermediates

The chlorine atom on a pyridine ring is a versatile functional handle, enabling a wide range of cross-coupling reactions to form carbon-carbon bonds. The synthesis of this compound can be envisioned via the selective coupling of a furan moiety at the 6-position of a suitable chloropyridine precursor, such as 2,6-dichloropyridine. researchgate.net The differential reactivity of the chloro-substituents in dihalopyridines often allows for selective mono-functionalization. orgsyn.org

Several palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation, including the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. claremont.eduresearchgate.net For the synthesis of the target compound, 2,6-dichloropyridine could be reacted with 3-furylboronic acid. The reaction typically employs a palladium catalyst and a base. researchgate.netnih.gov The choice of ligand, such as bulky, electron-rich phosphines, can be critical for achieving high yields, especially with challenging heteroaryl substrates. nih.gov

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. orgsyn.orgwikipedia.org The synthesis could proceed by reacting 2,6-dichloropyridine with a 3-furylzinc halide. orgsyn.org

Stille Coupling: This reaction utilizes an organotin (stannane) reagent to couple with an organic halide. wikipedia.orgharvard.eduorganic-chemistry.org It is a versatile C-C bond-forming reaction with few limitations on the coupling partners. organic-chemistry.org The target molecule could be formed by the Stille coupling of 2,6-dichloropyridine with a trialkyl(furan-3-yl)stannane. A key consideration for this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Arylation of Chloropyridines

| Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Advantages | Key Disadvantages | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Phosphine Ligand, Base | Low toxicity of boron reagents, wide functional group tolerance, commercial availability of reagents | Can be sensitive to reaction conditions | nih.gov |

| Negishi | Organozinc Halide | Pd(0) or Ni(0) complex | High reactivity, excellent functional group tolerance, couples various carbon hybridizations | Organozinc reagents can be moisture-sensitive | wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane | Pd(0) complex | Versatile, stable organotin reagents | Toxicity and removal of tin byproducts | wikipedia.orgorganic-chemistry.org |

Transformations of Furan-Containing Pyridine Derivatives

Once the this compound scaffold is assembled, the furan ring itself can serve as a template for further chemical transformations, leading to a diverse range of analogues. The furan moiety can undergo various reactions, including cycloadditions and oxidative cleavage, to generate new molecular structures. scispace.combeilstein-journals.org

For instance, the furan ring can act as a diene in Diels-Alder reactions. Light-mediated [2+2] dearomative cycloadditions of furans with alkenes have been reported, providing access to complex, three-dimensional tricyclic structures. acs.org This type of transformation offers a pathway to sp³-rich molecules from flat aromatic precursors.

Furthermore, the furan ring can be used as a precursor to a carboxylic acid functionality. beilstein-journals.org Oxidative cleavage of the furan ring, for example with potassium permanganate, can open the ring to form dicarboxylic acids. beilstein-journals.org This strategy has been employed in the synthesis of terpyridine-based ligands, where a furan substituent is converted into a carboxylate group for anchoring the molecule to surfaces or for further functionalization. beilstein-journals.org This demonstrates the potential of using the furan in this compound as a masked carboxyl group, which can be revealed in a later synthetic step.

Green Chemistry Principles in the Synthesis of Furan-Pyridine Systems

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like furan-pyridine systems to minimize environmental impact and improve safety and efficiency. rsc.org Key areas of focus include the use of environmentally benign solvents, the development of catalyst systems that operate under mild conditions, and the use of energy-efficient technologies like microwave irradiation.

The synthesis of pyridine derivatives has seen significant green advancements. One-pot, multi-component reactions are inherently greener as they reduce the number of steps, solvent usage, and waste generation. nih.gov The use of microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields in the preparation of novel pyridines. nih.gov Iron-catalyzed cyclization reactions have also been developed as a green alternative for the synthesis of substituted pyridines, avoiding the use of more toxic or expensive heavy metals.

For furan-based systems, eco-friendly synthetic routes have been developed for key monomers. rsc.org These approaches focus on one-step syntheses that lead to pure products, providing viable bio-based alternatives to petrochemical counterparts. rsc.org

In the context of synthesizing this compound, applying green chemistry principles could involve:

Utilizing a palladium-catalyzed cross-coupling reaction in an aqueous medium or with a recyclable catalyst system.

Employing microwave irradiation to accelerate the coupling reaction, potentially reducing reaction times and energy consumption.

Choosing starting materials derived from renewable feedstocks where possible.

Minimizing the use of hazardous reagents and solvents throughout the synthetic sequence.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Furan 3 Yl Pyridine

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-6-(furan-3-yl)pyridine is inherently electron-deficient, a characteristic that activates it towards nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net This reactivity is particularly pronounced at the C2 and C6 positions (ortho and para to the nitrogen), which bear a partial positive charge. The presence of a chlorine atom, a competent leaving group, at the C2 position further facilitates these substitution reactions. youtube.com

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity is then restored in a subsequent elimination step where the chloride ion is expelled. youtube.com

A common transformation is the displacement of the chloro group by nitrogen nucleophiles, such as amines. For instance, 2-chloropyridine (B119429) derivatives readily react with primary or secondary amines, often under thermal conditions, to yield the corresponding aminopyridines. youtube.comnih.gov Similarly, reaction with hydrazine (B178648) can be used to introduce a hydrazinyl group. youtube.com These reactions are fundamental in the synthesis of more complex pyridine-based structures, as the amino group can be further functionalized. The synthesis of various 2-amino-3-cyanopyridines from chalcones, malononitrile, and ammonium (B1175870) acetate (B1210297) highlights the utility of amination in building complex pyridine systems. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution on the Furan (B31954) Moiety

In contrast to the electron-poor pyridine ring, the furan moiety is an electron-rich aromatic heterocycle due to the participation of one of the oxygen's lone pairs in the π-system. pearson.comucalgary.ca This makes it highly susceptible to electrophilic aromatic substitution (EAS), reacting much more readily than benzene (B151609). chemicalbook.com For an unsubstituted furan, electrophilic attack occurs preferentially at the C2 and C5 positions, as the carbocation intermediate formed is better stabilized by resonance, with three possible resonance structures compared to only two for attack at C3 or C4. pearson.comucalgary.cachemicalbook.com

In this compound, the furan ring is substituted at the C3 position. The directing effects of the pyridyl substituent must be considered, but the inherent reactivity of the furan ring typically dominates. Therefore, electrophilic substitution is expected to occur at the vacant α-positions (C2 and C5) of the furan ring. Common electrophilic substitution reactions for furans include halogenation, nitration, and Friedel-Crafts acylation. youtube.com For example, bromination of furan can be achieved with mild reagents. pearson.com The synthesis of 3-(5-bromo-2-furanyl)-pyridine (B1610747) demonstrates that halogenation of a pyridine-substituted furan occurs on the furan ring. Nitration of similar heterocyclic systems often requires carefully controlled conditions to avoid oxidation or degradation, using reagents like acetyl nitrate. google.com

Reactivity of the 2-Chloro Substituent

The chloro group at the 2-position of the pyridine ring is the focal point for many of the molecule's key transformations, acting as a leaving group in substitution reactions or as a handle for organometallic chemistry.

Halogen-Metal Exchange Reactions

The chlorine atom on the pyridine ring can be swapped for a metal, typically lithium, through a halogen-metal exchange reaction. This process converts the relatively unreactive aryl chloride into a highly reactive organolithium species, which can then be treated with various electrophiles to introduce new functional groups. The reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). clockss.org

However, the lithiation of 2-chloropyridines can be complex. While direct halogen-lithium exchange at the C2 position is possible, studies have shown that using certain reagents, like the BuLi-LiDMAE superbase, can lead to an unexpected and regioselective deprotonation at the C6 position, leaving the C2-chloro substituent intact. nih.govresearchgate.netnih.gov This alternative pathway provides access to 6-functionalized-2-chloropyridines. The choice of lithiating agent and reaction conditions is therefore crucial in determining the site of functionalization.

Nucleophilic Displacement with Carbon and Heteroatom Nucleophiles

The 2-chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions represent a major pathway for the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloropyridine derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a highly versatile method for forming new carbon-carbon bonds. Unactivated aryl chlorides can be successfully coupled using modern catalytic systems. nih.gov The reaction has been used to synthesize a variety of biaryl and heteroaryl-aryl compounds, including those involving 2,6-dichloropyridine (B45657). researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the 2-chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.org It is a reliable method for synthesizing aryl-alkyne structures. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org This method has been applied to various di- and tetra-halopyridines to create alkynyl-substituted pyridines. nih.gov

The table below summarizes key nucleophilic displacement reactions applicable to the 2-chloro substituent.

| Reaction Name | Nucleophile | Catalyst/Reagents | Product Type |

| Amination | Amines (R₂NH) | Heat or catalyst | 2-Aminopyridine derivative |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst, Base | 2-Aryl/Vinyl-pyridine derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 2-Alkynyl-pyridine derivative |

This table presents representative reaction types based on the known reactivity of 2-chloropyridines.

Redox Chemistry of the Furan and Pyridine Rings

The redox chemistry of this compound is primarily dictated by the furan ring, which is susceptible to oxidation, while the pyridine ring is generally stable to oxidation but can be reduced.

Oxidation Reactions of the Furan Ring

The furan ring is sensitive to various oxidizing agents and can undergo several transformations, often involving ring-opening. researchgate.net The oxidation of furans can lead to the formation of 1,4-dicarbonyl compounds. acs.org A common laboratory method involves treatment with reagents like bromine in methanol, followed by hydrolysis. A well-established protocol for converting 2-substituted furans into 4-oxo-2-alkenoic acids employs N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂). acs.org

Vapor-phase catalytic oxidation of furan and its simple derivatives over vanadium-based catalysts is an industrial process used to produce maleic anhydride. researchgate.net This process involves the formation of an endoperoxide intermediate. While complex substituents on the furan ring can influence the reaction rate and product distribution, the fundamental susceptibility of the furan ring to oxidative cleavage remains a key aspect of its reactivity. researchgate.net

Functionalization for Advanced Molecular Architectures

The strategic modification of this compound enables the synthesis of complex molecules with tailored properties. The reactivity of the chloro group, typically through nucleophilic aromatic substitution or cross-coupling reactions, and the diene character of the furan ring are central to its utility in constructing larger, more intricate structures.

Condensation and Cycloaddition Reactions

Condensation and cycloaddition reactions are powerful tools for elongating molecular frameworks and introducing new ring systems. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides significant insight into its potential transformations.

Condensation Reactions:

The chloro-substituent on the pyridine ring can be displaced by nucleophiles, and the furan ring can be involved in reactions that lead to condensation products. For instance, derivatives of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) are commonly synthesized through condensation reactions of the corresponding acyl chlorides with aromatic amines. sigmaaldrich.com This suggests that functionalized derivatives of this compound, such as those with carboxylic acid or amine functionalities, could readily undergo condensation to form amides, esters, and other linkages, thereby building up to larger molecules.

A relevant example is the Claisen-Schmidt condensation, which is used to form chalcones. In a similar system, 2-chloro-1,8-naphthyridine (B101967) carbaldehyde reacts with various acetyl compounds, including furan-2-acetyl, in the presence of a base to yield chalcones. nih.gov This type of reaction could potentially be applied to a suitably functionalized derivative of this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic amines | Condensation | Pyridine-2,6-dicarboxamides | sigmaaldrich.com |

| Furan-2,5-dicarbonyl dichloride | Aromatic amines | Condensation | Furan-2,5-dicarboxamides | sigmaaldrich.com |

| 2-Chloro-1,8-naphthyridine carbaldehyde | Furan-2-acetyl | Claisen-Schmidt Condensation | Chalcone | nih.gov |

Cycloaddition Reactions:

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of furan in such reactions is influenced by substituents. rsc.org The electron-withdrawing nature of the pyridine ring is expected to decrease the reactivity of the furan diene towards electron-poor dienophiles. However, the use of Lewis acid catalysts can promote Diels-Alder reactions involving vinylazaarenes. nih.gov

In general, the Diels-Alder reaction of furans can be reversible. researchgate.net The reaction of furan with dienophiles like dimethyl acetylenedicarboxylate (B1228247) can lead to initial [4+2] cycloadducts, which can then undergo further transformations. researchgate.net While specific Diels-Alder reactions of this compound are not detailed in the available literature, the principles governing furan reactivity suggest this is a viable pathway for functionalization.

| Diene | Dienophile | Reaction Type | Product Type | Reference |

| Furan | Maleic anhydride | Diels-Alder | Cycloadduct | rsc.org |

| Furan | Dimethyl acetylenedicarboxylate | Diels-Alder | Cycloadduct | researchgate.net |

| 4-Vinylpyridine | Isoprene | Diels-Alder (Lewis acid promoted) | Substituted cyclohexene | nih.gov |

Formation of Macrocyclic and Polymeric Derivatives

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of macrocycles and polymers. The combination of a reactive chloro group and a furan ring that can be either functionalized or participate in ring-opening and polymerization provides multiple avenues to these larger architectures.

Macrocyclic Derivatives:

Macrocycles containing pyridine and furan units are of significant interest due to their potential as ligands, sensors, and in host-guest chemistry. acs.org The synthesis of such macrocycles often involves the condensation of difunctionalized furan and pyridine precursors. researchgate.net For instance, macrocyclic Schiff bases containing furan rings have been prepared by the condensation of diformylfuran derivatives with diamines. researchgate.net A potential strategy for creating macrocycles from this compound could involve its conversion to a diamine or a dialdehyde (B1249045) derivative, followed by condensation with a suitable partner.

Another approach is through transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed couplings are used to create macrocyclic oligofurans. rsc.org The chloro-substituent on the pyridine ring of the title compound is amenable to such cross-coupling reactions, which could be employed in a ring-closing step to form a macrocycle.

| Precursors | Reaction Type | Macrocycle Type | Reference |

| Diformylfuran and diamines | Condensation (Schiff base formation) | Schiff base macrocycle | researchgate.net |

| Furan-3-carboxylate dimer | Palladium-catalyzed coupling | Oligofuran macrocycle | rsc.org |

| Linear strands with 2,2'-bipyridine (B1663995) units | Olefin metathesis | Bipyridine-containing macrocycle | nih.gov |

Polymeric Derivatives:

The synthesis of polymers from this compound could proceed through several mechanisms. One possibility is through condensation polymerization if the monomer is appropriately difunctionalized. For example, polyamides containing furan rings have been prepared from furandicarbonyl and aromatic diamino structures. researchgate.net

Alternatively, chain-growth polymerization methods could be employed. While direct polymerization of this compound is not reported, related vinyl-substituted pyridines can undergo polymerization. Furthermore, controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to the polymerization of chlorine-containing monomers such as 2-chloro-1,3-butadiene, suggesting that with appropriate functionalization, controlled polymerization of a derivative of this compound might be achievable. conicet.gov.ar

| Monomer(s) | Polymerization Method | Polymer Type | Reference |

| Furandicarbonyl and aromatic diamines | Condensation polymerization | Polyamide | researchgate.net |

| 2-Chloro-1,3-butadiene | RAFT Polymerization | Poly(2-chloro-1,3-butadiene) | conicet.gov.ar |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Furan 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, a detailed map of the chemical environment of each atom can be constructed. For 2-Chloro-6-(furan-3-yl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of its proton and carbon signals.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

A high-resolution ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The pyridine (B92270) and furan (B31954) rings both contain aromatic protons, and their chemical shifts (δ) would be influenced by the electron-withdrawing effect of the chlorine atom and the electronegativity of the nitrogen and oxygen atoms.

Based on the structure, one would expect to observe signals corresponding to the three protons on the pyridine ring and the three protons on the furan ring. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) would provide crucial information about the connectivity of the protons, indicating which protons are adjacent to one another. For instance, the protons on the pyridine ring would likely exhibit doublet, triplet, or doublet of doublets patterns depending on their position relative to each other. Similarly, the protons on the furan ring would show characteristic coupling.

¹³C NMR Spectroscopy, including DEPT Experiments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the nine unique carbon atoms. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. Carbons bonded to the electronegative chlorine, nitrogen, and oxygen atoms would be shifted downfield to higher ppm values.

To aid in the assignment of these carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups. By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, one can definitively identify the type of each carbon atom (C, CH, CH₂, or CH₃).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between protons that are spin-coupled to each other, confirming the proton-proton connectivities within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is instrumental in assigning which proton is bonded to which carbon, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule, such as connecting the furan ring to the pyridine ring.

Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint and offer detailed information about the types of chemical bonds present and their strengths.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of the molecule. Characteristic stretching and bending vibrations for the C-H, C=C, C-N, C-O, and C-Cl bonds would be observed. For instance, the aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and furan rings would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected at a lower frequency, typically in the range of 600-800 cm⁻¹.

Raman Spectroscopy and Normal Coordinate Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

A Normal Coordinate Analysis (NCA) is a theoretical calculation that can be performed to assign the experimentally observed vibrational bands to specific molecular motions. By creating a theoretical model of the molecule and its force field, the vibrational frequencies and modes can be calculated. These calculated frequencies can then be compared with the experimental FT-IR and Raman spectra to provide a detailed and accurate assignment of the fundamental vibrational modes of the molecule. This analysis can also yield information about the force constants of the bonds, providing a quantitative measure of their strength.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, both low-resolution and high-resolution techniques provide critical data for its structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In a typical positive ion mode ESI-MS experiment, the molecule is expected to be protonated to generate the pseudomolecular ion [M+H]⁺.

The analysis would reveal a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two major peaks separated by two mass-to-charge units (m/z).

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Abundance |

| [M+H]⁺ | 194.03 | 196.03 | ~3:1 |

Under slightly harsher ionization conditions or through in-source collision-induced dissociation (CID), fragmentation of the parent ion can be observed. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for unambiguously confirming the chemical formula of this compound.

Table 2: Predicted HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z |

| [M+H]⁺ (³⁵Cl) | C₉H₇³⁵ClN₂O | 194.0298 |

| [M+H]⁺ (³⁷Cl) | C₉H₇³⁷ClN₂O | 196.0268 |

The primary fragmentation pathways for this compound under MS/MS analysis are predicted to involve the cleavage of the bond between the pyridine and furan rings, or the loss of the chloro substituent.

Table 3: Predicted Major Fragment Ions in HRMS/MS of this compound ([M+H]⁺)

| Fragment Ion (m/z) | Possible Structure/Loss |

| 159.03 | Loss of Cl |

| 127.04 | Furan-substituted pyridine fragment |

| 67.02 | Furanium cation |

X-ray Crystallography for Precise Three-Dimensional Structural Information

X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Table 4: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (common for such heterocycles) |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle (Pyridine-Furan) | A measure of the twist between the two aromatic rings |

| Bond Lengths & Angles | Conforming to standard values for C-Cl, C-N, C-O, C-C, and C-H bonds in aromatic systems |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are anticipated to play a significant role.

Computational and Theoretical Investigations of 2 Chloro 6 Furan 3 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Such studies provide a microscopic view of the electron distribution and energy levels, which govern the compound's stability and reaction pathways.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a primary computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nanobioletters.com This process involves calculating the molecule's electron density to find the lowest energy state. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties. For related pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or cc-pVDZ, are standard for achieving accurate geometric parameters. researchgate.netnanobioletters.com However, specific optimized geometry data for 2-Chloro-6-(furan-3-yl)pyridine is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. While FMO analysis is a common component of computational studies on heterocyclic compounds, specific HOMO-LUMO energy values and orbital distribution maps for this compound have not been published.

Electrostatic Potential Surfaces (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are visual tools that map the electrostatic potential onto the electron density surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential, typically associated with lone pairs of electrons and nucleophilic sites, while blue regions denote positive potential, highlighting electrophilic centers. Analysis of MEP and charge distribution helps in understanding non-covalent interactions and predicting sites of chemical reactions. For the title compound, such an analysis would reveal the reactive sites on the pyridine and furan (B31954) rings, but specific MEP maps are not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This method provides detailed insights into charge transfer, hyperconjugation, and delocalization effects, which contribute to molecular stability. By quantifying the stabilization energy (E(2)) associated with these interactions, NBO analysis can explain the electronic structure in detail. For example, it can elucidate the delocalization of electrons between the pyridine and furan rings. This type of detailed electronic stability analysis for this compound has not been reported.

Thermochemical Properties and Reaction Energetics

Computational methods can predict various thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy, at different temperatures. These parameters are fundamental for understanding the thermodynamic stability of a compound and for predicting the energetics of chemical reactions it might undergo. Calculating these properties for this compound would provide a basis for assessing its stability and potential reaction equilibria. Currently, there is no published data on these specific thermochemical properties.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). Theoretical calculations of vibrational frequencies and chemical shifts can aid in the interpretation of experimental spectra, allowing for more confident structural assignments. For example, theoretical vibrational spectra were calculated for 2-chloro-6-methoxy-3-nitropyridine (B41990) to complement experimental findings. researchgate.net A similar computational study on this compound would be necessary to generate its predicted spectroscopic data, but such a study is not currently available.

Based on a comprehensive search of scientific literature, there is currently no available published research that specifically details the computational and theoretical investigations for the compound This compound as requested in the provided outline.

The search for dedicated studies on this particular molecule, including theoretical vibrational spectra, UV-Visible absorption simulations, NMR chemical shift predictions, molecular dynamics, and in silico molecular docking, did not yield any specific results. While general methodologies for these computational techniques are well-documented and have been applied to a wide range of other pyridine and furan derivatives ias.ac.inresearchgate.netmdpi.comresearchgate.net, the specific application to this compound has not been reported in the accessible scientific literature.

Consequently, it is not possible to provide the detailed research findings, data tables, and analysis for the following sections as they pertain to this compound:

In Silico Molecular Docking and Ligand-Protein Interaction Studies

Understanding Molecular Recognition Mechanisms

Without primary research data on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to perform these computational studies on this compound to generate the data necessary to fulfill this request.

Structure Activity/property Relationship Sar/spr Studies in 2 Chloro 6 Furan 3 Yl Pyridine Chemistry

Correlating Structural Modifications with Chemical Reactivity Profiles

The reactivity of 2-Chloro-6-(furan-3-yl)pyridine is fundamentally dictated by the interplay of the electron-deficient pyridine (B92270) ring, the electron-rich furan (B31954) moiety, and the reactive chloro substituent. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This effect is further modulated by the substituents at the 2 and 6 positions.

The chlorine atom at the 2-position is a key handle for synthetic modifications, being susceptible to nucleophilic aromatic substitution (SNAr) reactions. The rate and success of these substitutions are highly dependent on the nature of the nucleophile and the electronic properties of the pyridine and furan rings. For instance, the reaction of 2-chloropyridine (B119429) derivatives with nucleophiles like amines or thiols is a common strategy to introduce new functional groups. researchgate.net The presence of the furan-3-yl group at the 6-position can influence the reactivity at the 2-position through its electronic effects, which can be either electron-donating or -withdrawing depending on the reaction conditions and the nature of the attacking reagent.

Electronic and Steric Effects on Compound Stability and Transformation Pathways

The stability and transformation pathways of this compound are governed by both electronic and steric factors. The electronegative nitrogen atom in the pyridine ring reduces the electron density at the ortho and para positions (2, 4, and 6 positions), making them susceptible to nucleophilic attack. uoanbar.edu.iq The chlorine atom at the C-2 position further enhances the electrophilicity of this carbon, facilitating SNAr reactions.

The furan-3-yl substituent at the C-6 position introduces additional electronic complexity. The oxygen atom in the furan ring possesses lone pairs of electrons that can be delocalized into the aromatic system, potentially increasing the electron density of the pyridine ring and influencing its reactivity. Computational studies on related pyridine-furan oligomers have shown that the interplay between the two rings has a significant impact on the ground state structures and stabilities. rsc.org

Steric hindrance can also play a significant role in the transformation pathways. For example, the reactivity of the chlorine at the 2-position can be sterically hindered by bulky substituents on the furan ring or by large nucleophiles. Conversely, the furan ring's own reactivity towards electrophiles can be influenced by the steric bulk of the pyridine portion of the molecule. The conformation of the molecule, specifically the dihedral angle between the pyridine and furan rings, will also affect the accessibility of different reactive sites. Studies on related disubstituted pyridine derivatives have highlighted the importance of steric interactions in determining reaction outcomes. nih.gov

SAR in Non-Clinical Biological Contexts

While specific studies on the biological activities of this compound are not extensively documented, the broader class of substituted pyridines containing furan and other heterocyclic moieties has been the subject of significant research, particularly in the context of anticancer agent development.

Topoisomerase Inhibition Mechanisms (In Vitro)

Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them attractive targets for cancer chemotherapy. Several studies have investigated the topoisomerase inhibitory activity of substituted pyridine derivatives. For instance, a series of 2,4,6-trisubstituted pyridine derivatives, including those with furan moieties, were evaluated for their ability to inhibit topoisomerase I. These studies revealed that the nature and position of the substituents on the pyridine ring are critical for activity. While a direct analogue was not tested, the research indicated that a 2-thienyl-4-furylpyridine skeleton was important for topoisomerase I inhibitory activity, suggesting that the presence of a five-membered heterocyclic ring like furan is beneficial.

In a related study on 2-thienyl-4-furyl-6-aryl pyridine derivatives, several compounds exhibited significant topoisomerase I and II inhibitory activity. The structure-activity relationship (SAR) analysis from this work highlighted that a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety played a crucial role in the observed biological activities. This underscores the importance of the specific substitution pattern on both the pyridine and the attached heterocyclic rings for effective enzyme inhibition.

Cytotoxicity and Antiproliferative Mechanisms (In Vitro Cell Lines)

The cytotoxic and antiproliferative effects of substituted pyridine derivatives have been extensively studied against various cancer cell lines. Research on 2-thienyl-4-furyl-6-aryl pyridine derivatives demonstrated that many of these compounds displayed moderate to significant cytotoxicity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), DU145 (prostate cancer), and K562 (chronic myelogenous leukemia). The SAR from these studies again pointed to the importance of the 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety for potent cytotoxic effects.

Another study on novel nicotinamide (B372718) derivatives, which are structurally related to substituted pyridines, also reported interesting antitumor activity against hepatocellular and colon carcinoma cell lines. acs.org These findings collectively suggest that the this compound scaffold, with appropriate modifications, holds potential as a basis for the development of new antiproliferative agents. The mechanism of action is often linked to the induction of apoptosis, which can be a consequence of topoisomerase inhibition or other cellular pathway modulations.

Enzyme Modulation and Inhibition Profiles

Beyond topoisomerase, substituted pyridine derivatives have been investigated for their ability to modulate other enzymes. For example, certain pyridine derivatives have been found to act as urease inhibitors, an enzyme implicated in infections by pathogens like Helicobacter pylori. researchgate.net The inhibitory activity is dependent on the specific substitution pattern on the pyridine ring, which influences the binding affinity to the enzyme's active site.

Furthermore, pyridine-2,6-dicarboxamide derivatives have been shown to exhibit a range of biological activities, including acting as chelating agents for metal cations, which can be crucial for the function of certain enzymes. nih.gov While not directly reporting on this compound, these studies on related structures indicate that the pyridine-furan scaffold could be a valuable starting point for designing inhibitors of various enzymes, depending on the specific functional groups introduced to the core structure. The electronic properties of the furan ring and the chloro substituent would undoubtedly play a key role in the binding interactions with target enzymes.

Structure-Property Relationships for Materials Science Applications (e.g., Non-linear Optics)

The unique electronic properties of conjugated organic molecules containing both electron-donating and electron-withdrawing groups have made them attractive candidates for applications in materials science, particularly in the field of non-linear optics (NLO). The this compound structure, with its electron-rich furan ring and electron-deficient pyridine ring, can be considered a "push-pull" system, which is a common design motif for NLO chromophores. rsc.org

Theoretical studies on pyridine-furan oligomers have provided insights into their structural and optoelectronic properties. rsc.org Density functional theory (DFT) calculations have shown that the interaction between the pyridine and furan rings significantly influences the ground and excited state properties of these systems. The stability of helical structures in these oligomers is enhanced by non-bonding interactions between adjacent turns. rsc.org The absorption spectra of these materials are characterized by multiple electronic transitions, with the energy of these transitions being dependent on the length of the oligomer. rsc.org

Advanced Applications and Functionalization Prospects of 2 Chloro 6 Furan 3 Yl Pyridine in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The utility of a molecule in complex organic synthesis is often defined by its ability to serve as a versatile scaffold, allowing for the introduction of diverse functionalities through reliable and selective reactions. The 2-Chloro-6-(furan-3-yl)pyridine structure is an exemplary building block due to the inherent reactivity of its chloro- and furan-substituted pyridine (B92270) core. ncert.nic.insemanticscholar.org The chlorine atom at the C-2 position is a key functional group, acting as a leaving group in nucleophilic substitution reactions and as a coupling partner in transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

This reactivity allows for the elaboration of the pyridine core, transforming the relatively simple starting material into more complex molecular architectures. For instance, related structures like 2-chloro-5-bromopyridine have been immobilized on solid supports to create scaffolds for the efficient and selective synthesis of pyridine-based libraries. researchgate.net Similarly, the synthesis of (5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid highlights the utility of the chloro-furan-pyridine skeleton as a precursor for intermediates used in further synthetic transformations, such as Suzuki coupling. chemscene.com

Catalysis and Ligand Design

The structural features of this compound make it a promising candidate for applications in catalysis, both as a substrate in cross-coupling reactions and as a foundational scaffold for designing novel ligands.

The presence of the chlorine atom on the electron-deficient pyridine ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling, for example, is widely used to couple chloro-heterocycles with boronic acids. researchgate.net Studies on analogous compounds, such as 2-chloro-6-methoxypyridine, demonstrate that palladium precatalyst systems can effectively facilitate such couplings, although the choice of ligand (e.g., XPhos) is critical for achieving high product yields. researchgate.net

Furthermore, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is another powerful tool applicable to this scaffold. acs.orgbeilstein-journals.org Research on similar chloro-pyridine derivatives shows that Pd-Cu catalyzed coupling with acetylenes proceeds efficiently, enabling the construction of fused ring systems, such as furopyridines. acs.org This reactivity allows for the chlorine atom in this compound to be replaced with a wide variety of aryl, alkyl, or alkynyl groups, dramatically increasing the molecular complexity and providing access to novel chemical entities. researchgate.net

The pyridine and furan (B31954) rings contain heteroatoms (nitrogen and oxygen, respectively) with lone pairs of electrons, making them potential coordination sites for metal ions. mdpi.comnih.gov This has led to significant interest in using pyridine-furan scaffolds for the development of novel ligands. Derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) are known to be effective chelating ligands for a variety of metal cations, including copper, iron, and palladium. mdpi.com

By modifying this compound, for example, by replacing the chlorine with another coordinating group, it is possible to design bidentate or even polydentate ligands. The nitrogen of the pyridine ring and the oxygen of the furan ring could act in concert to bind a metal center. The specific geometry and electronic properties of the resulting metal complex would be dictated by the substitution pattern on the heterocyclic rings. Such bespoke ligands are crucial in the development of new catalysts for organic synthesis and in the creation of functional materials with specific electronic or sensory properties. nih.gov

Non-Clinical Biological Research Applications (In Vitro Mechanistic Studies)

Derivatives containing pyridine and furan moieties are frequently investigated for their biological activities. In vitro studies, which are conducted in a controlled environment outside of a living organism, are crucial for elucidating the underlying mechanisms of action without the complexities of a whole biological system.

A substantial body of research has demonstrated the antimicrobial and antifungal potential of compounds containing furan-pyridine scaffolds. nih.govmdpi.com In vitro assays are employed to determine the minimum inhibitory concentration (MIC) of these compounds against various pathogenic strains.

Studies on furan-pyridine hybrids have shown promising antifungal activity against fungi such as Candida albicans and Aspergillus flavus. nih.gov Similarly, various pyridine derivatives have exhibited potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Mechanistic investigations suggest that the mode of action can be diverse. Some pyridine derivatives are thought to exert their effect through lipid peroxidation of the bacterial cell wall. In other cases, molecular docking studies predict that the furan and pyridine rings of the compounds form crucial hydrogen bonds with purine (B94841) or pyrimidine (B1678525) residues within the bacterial ribosome, potentially inhibiting protein synthesis. nih.gov For instance, the furan ring in some oxazolidinone derivatives is speculated to have a conjugative effect that enhances binding to the bacterial target. nih.gov The table below summarizes findings from in vitro studies on various furan and pyridine derivatives.

| Compound Class/Derivative | Target Microorganism | In Vitro Findings | Reference(s) |

| Furan-Pyridine Hybrids | Candida albicans, Aspergillus flavus | Moderate to good antifungal activity observed in disc diffusion method. | nih.gov |

| Pyridine-Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity; some compounds cause lipid peroxidation. | |

| Fused Pyridine-Pyrimidine Hybrids | E. coli, S. aureus, S. pyogenes | MIC values as low as 62.5 µg/mL against bacterial strains. | niscpr.res.in |

| 3-(Pyridine-3-yl)-2-Oxazolidinones | S. aureus, S. pneumoniae | Strong antibacterial activity; furan ring predicted to form hydrogen bonds with target. | nih.gov |

| Furan-Pyridine Derivatives | Methicillin-sensitive S. aureus (MSSA) | Inhibition zones up to 23.3 mm, outperforming some thiophene (B33073) analogs. | semanticscholar.org |

| Chalcone Derivatives of 2-chloro-1,8-naphthyridine (B101967) | Gram-positive and Gram-negative bacteria | Moderate activity observed for several derivatives. | ekb.eg |

Chronic inflammation is linked to numerous diseases, and the search for new anti-inflammatory agents is a key area of research. Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. nih.goviosrjournals.org In vitro models are essential for identifying the specific molecular targets of these compounds.

A primary mechanism of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2. In silico docking studies on pyridine-based thiadiazoles have shown that these molecules can fit into the active site of the COX-2 enzyme, suggesting a potential mechanism of action through the inhibition of prostaglandin (B15479496) synthesis. nih.gov Another key pathway involves the production of inflammatory mediators by immune cells. Research on other complex heterocyclic systems has shown that they can inhibit the lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) and the production of nitric oxide (NO) from macrophage cells in culture. researchgate.net These in vitro assays provide a clear indication of a compound's ability to interfere with specific inflammatory signaling cascades, paving the way for the development of more targeted anti-inflammatory therapies.

Elucidation of Specific Target Interactions

The pyridine and furan rings are common motifs in pharmacologically active compounds. The specific arrangement in this compound and its derivatives allows for interactions with various biological targets, including enzymes and proteins involved in disease pathways.

HIV-1 Reverse Transcriptase:

Derivatives of this compound have been investigated for their potential as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus. For instance, the thiopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown broad activity against several NNRTI-resistant variants of HIV-1. acs.org One such compound, PNU-142721, which features a furo[2,3-c]pyridine (B168854) core, has been identified as a candidate for clinical development due to its potent antiviral activity. acs.orgnih.gov The synthesis of these complex molecules often involves the strategic construction of the furan ring onto a pyridine scaffold. acs.org

The exploration of 2-chloro-6-fluoro substitution in related pyrimidinone-based compounds has also yielded potent inhibitors of HIV-1 RT, with some demonstrating picomolar activity against wild-type HIV-1. nih.gov These studies highlight the importance of the specific substitution patterns on the pyridine ring for achieving high inhibitory potency and a broad spectrum of activity against clinically relevant HIV-1 mutants. nih.gov The stereochemistry of these molecules also plays a critical role in their binding to the HIV-1 RT enzyme. nih.gov

MDM2:

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor protein. In many cancers, the function of p53 is inhibited by its interaction with MDM2. nih.gov Small-molecule inhibitors that block this interaction can restore p53 function and have therapeutic potential in cancer treatment. nih.govacs.org

Spirooxindole derivatives have been designed as potent MDM2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to different regions of the spirooxindole scaffold, including the introduction of chloro- and fluoro-substituted phenyl groups, can significantly impact binding affinity to MDM2. nih.govacs.org For example, compound 60 (AA-115/APG-115), a highly potent and orally bioavailable MDM2 inhibitor, incorporates a 3-chloro-2-fluorophenyl group, which projects into one of the p53 binding pockets of the MDM2 protein. nih.govacs.org While not a direct derivative of this compound, these findings underscore the significance of the chlorinated pyridine-like motif in designing potent protein-protein interaction inhibitors.

| Compound Class | Target | Key Findings |

| Furo[2,3-c]pyridine thiopyrimidines | HIV-1 Reverse Transcriptase | Broad activity against NNRTI-resistant variants. acs.orgnih.gov |

| 2-Cl-6-F-S-DABOs | HIV-1 Reverse Transcriptase | Picomolar activity against wild-type HIV-1 and activity against resistant mutants. nih.gov |

| Spirooxindoles | MDM2 | High binding affinity and potent cellular activity, with a chloro-substituted phenyl group playing a key role in binding. nih.govacs.org |

Potential in Agrochemical Research and Development

Pyridine-based compounds are integral to the development of modern agrochemicals, often referred to as the "fourth generation" of pesticides, which are characterized by high efficiency and low toxicity. agropages.com The inclusion of a trifluoromethyl group, in particular, can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of agrochemical molecules. researchgate.netsemanticscholar.org

While direct research on this compound in agrochemicals is not extensively documented in the provided results, the broader class of chlorinated and fluorinated methylpyridines serves as a crucial intermediate in the synthesis of numerous pesticides. agropages.com For example, 2-chloro-6-trichloromethyl pyridine is a key precursor for various agrochemicals. agropages.com The derivatization of such compounds leads to products like fluazifop-butyl, a herbicide, and fluopyram, a nematicide and fungicide. researchgate.netsemanticscholar.org The synthesis of these complex agrochemicals often involves multi-step processes where the pyridine ring is strategically functionalized. researchgate.net

The market for compounds like 2-chloro-6-methylpyridine (B94459) is driven by their application as intermediates in the production of herbicides and pesticides. datainsightsmarket.com This highlights the commercial importance of chlorinated pyridine derivatives in the agricultural sector. The compound nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine, is a registered pesticide used to control nitrification in soil. nih.govhach.com

Applications in Advanced Materials Science

The unique electronic and structural properties of pyridine and furan rings make them attractive building blocks for advanced materials with applications in optoelectronics and polymer chemistry.

Optoelectronics:

Theoretical studies using density functional theory (DFT) have investigated the structural and optoelectronic properties of oligomers composed of pyridine and furan units. rsc.org These calculations have shown that such oligomers can form stable helical structures. rsc.org The absorption spectra of these helical oligomers are characterized by multiple electronic transitions, with the primary transition shifting to shorter wavelengths (blue-shifted) as the oligomer chain length increases. rsc.org The ground state dipole moments of these helical structures are also dependent on the number of repeating units. rsc.org These findings suggest the potential for tuning the optoelectronic properties of pyridine-furan based materials for specific applications.

Polymer Chemistry:

Conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and investigated for their potential as metal ion sensors. rsc.org These polymers exhibit fluorescence, and their emission properties can be altered upon binding to specific metal ions. For example, a polymer with a meta-substituted pyridine unit has demonstrated high selectivity for palladium ions, with a detectable change in its UV-Vis absorption and fluorescence spectra upon binding. rsc.org This indicates the potential of such polymers in developing sensitive and selective chemical sensors.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 2-Chloro-6-(furan-3-yl)pyridine

The primary route for the synthesis of this compound is expected to be through palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Stille couplings are the most probable and efficient strategies.

The Suzuki-Miyaura coupling would involve the reaction of 2,6-dichloropyridine (B45657) with furan-3-boronic acid or its corresponding pinacol (B44631) ester. A key challenge in this approach is achieving regioselectivity, as both chlorine atoms on the pyridine (B92270) ring are susceptible to substitution. researchgate.net Research on similar dihalopyridine systems suggests that the C2 and C6 positions exhibit preferential reactivity in Suzuki couplings. libretexts.orgyoutube.com Careful control of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial to favor the monosubstituted product. researchgate.net